molecular formula C5H4F2N2 B3092413 2,3-Difluoropyridin-4-amine CAS No. 1227602-34-7

2,3-Difluoropyridin-4-amine

Cat. No. B3092413
CAS RN: 1227602-34-7
M. Wt: 130.10
InChI Key: WZGSMHGLWKHDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoropyridin-4-amine, also known as 2,3-difluoro-4-pyridinamine, is a chemical compound with the molecular formula C5H4F2N2 . It has a molecular weight of 130.1 and is a solid in physical form . The compound is typically stored at a temperature of 4°C and should be protected from light .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2,3-Difluoropyridin-4-amine, often involves the use of nucleophilic substitution . For instance, 3,5-difluoro-2,4,6-trifluoropyridine can be synthesized using pentachloropyridine as the raw material under anhydrous fluorination reaction conditions and a temperature range of 100–158℃.


Molecular Structure Analysis

The InChI code for 2,3-Difluoropyridin-4-amine is 1S/C5H4F2N2/c6-4-3(8)1-2-9-5(4)7/h1-2H, (H2,8,9) and the InChI key is WZGSMHGLWKHDCS-UHFFFAOYSA-N .


Chemical Reactions Analysis

Fluoropyridines, including 2,3-Difluoropyridin-4-amine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .


Physical And Chemical Properties Analysis

2,3-Difluoropyridin-4-amine is a solid substance . It has a molecular weight of 130.1 and is typically stored at a temperature of 4°C . The compound should be protected from light .

Safety and Hazards

The safety information for 2,3-Difluoropyridin-4-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

properties

IUPAC Name

2,3-difluoropyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGSMHGLWKHDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoropyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluoropyridin-4-amine
Reactant of Route 2
Reactant of Route 2
2,3-Difluoropyridin-4-amine
Reactant of Route 3
Reactant of Route 3
2,3-Difluoropyridin-4-amine
Reactant of Route 4
Reactant of Route 4
2,3-Difluoropyridin-4-amine
Reactant of Route 5
Reactant of Route 5
2,3-Difluoropyridin-4-amine
Reactant of Route 6
2,3-Difluoropyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.